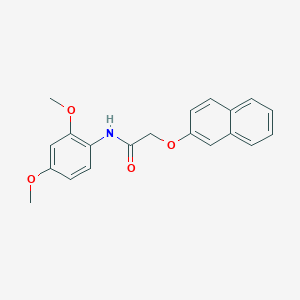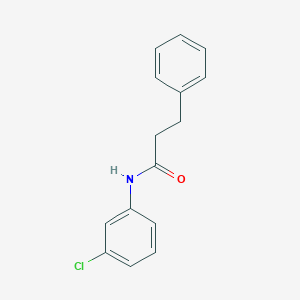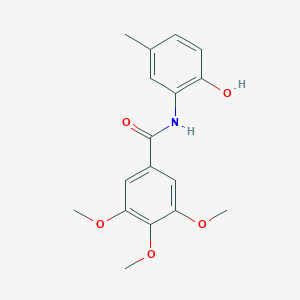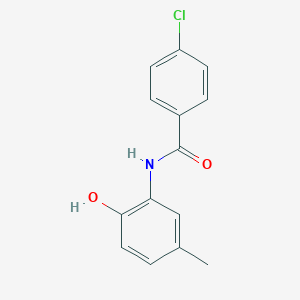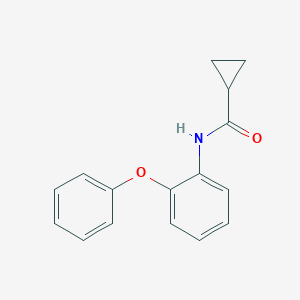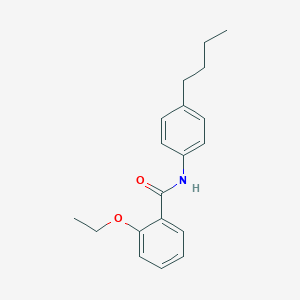
N-(4-butylphenyl)-2-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-ethoxybenzamide or BPEB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPEB belongs to the family of benzamide derivatives and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
BPEB has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. BPEB has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and schizophrenia. BPEB has also been studied for its potential applications in the treatment of drug addiction, as mGluR5 has been implicated in drug-seeking behavior.
Wirkmechanismus
BPEB acts as a selective antagonist of mGluR5 by binding to its allosteric site, which is distinct from the receptor's orthosteric site. This binding inhibits the receptor's signaling pathway, which leads to a decrease in the release of excitatory neurotransmitters such as glutamate. This mechanism of action has been shown to have potential applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects
BPEB has been shown to have significant biochemical and physiological effects, including the inhibition of mGluR5 signaling pathway, which leads to a decrease in the release of excitatory neurotransmitters such as glutamate. BPEB has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BPEB has several advantages for lab experiments, including its high selectivity for mGluR5 and its ability to cross the blood-brain barrier. However, BPEB has some limitations, including its low solubility in water and its potential toxicity in high doses.
Zukünftige Richtungen
BPEB has significant potential for future research, including its potential applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. BPEB can also be used as a tool compound to study the role of mGluR5 in various physiological and pathological processes. Further research is needed to optimize the synthesis method of BPEB, improve its solubility, and reduce its potential toxicity.
Conclusion
In conclusion, BPEB is a chemical compound that has significant potential for scientific research in various fields, including medicinal chemistry, neuroscience, and pharmacology. BPEB acts as a selective antagonist of mGluR5, which has implications for the treatment of various neurological disorders. BPEB has several advantages for lab experiments, including its high selectivity for mGluR5 and its ability to cross the blood-brain barrier. However, further research is needed to optimize its synthesis method, improve its solubility, and reduce its potential toxicity.
Synthesemethoden
BPEB can be synthesized using different methods, including the reaction of 4-butylphenylamine with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-butylphenylamine with 2-ethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).
Eigenschaften
Molekularformel |
C19H23NO2 |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C19H23NO2/c1-3-5-8-15-11-13-16(14-12-15)20-19(21)17-9-6-7-10-18(17)22-4-2/h6-7,9-14H,3-5,8H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
MKWRYLUJUGSPFE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




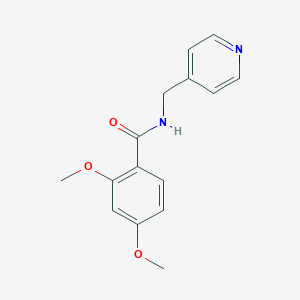

![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)
![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
